Vildagliptin LAY151 metabolite discovery and history
Vildagliptin LAY151 metabolite discovery and history
The Discovery and Pharmacokinetic Profiling of LAY151: The Major Metabolite of Vildagliptin
Executive Summary
Vildagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor belonging to the cyanopyrrolidine class, widely utilized in the management of type 2 diabetes mellitus (T2DM). Unlike many other incretin enhancers that are excreted largely unchanged, vildagliptin undergoes extensive biotransformation. This technical guide explores the discovery, structural biology, and analytical quantification of LAY151 (M20.7) , the primary inactive carboxylic acid metabolite of vildagliptin, detailing how its unique pharmacokinetic profile influences clinical dosing and bioanalytical workflows.
Historical Context and the Discovery of LAY151
During the early clinical development of vildagliptin, pharmacokinetic profiling revealed that the drug possesses a relatively short terminal half-life of approximately 2 to 3 hours, necessitating a twice-daily dosing regimen[1]. Researchers discovered that metabolism is the major elimination pathway in humans, accounting for 69% of the administered dose[2].
Crucially, cytochrome P450 (CYP) enzymes were found to be minimally involved (<1.6%) in vildagliptin's biotransformation[1]. This was a highly favorable discovery, as it meant vildagliptin would not interact with co-administered medications metabolized by CYP1A2, CYP2C8, CYP2C9, CYP2D6, or CYP3A4/5 (such as statins or warfarin)[2]. Instead, the primary metabolic route was identified as the hydrolysis of vildagliptin's cyano moiety, yielding LAY151 , a pharmacologically inactive carboxylic acid metabolite that accounts for 57% of the dose[1][2].
Mechanistic Pathway: DPP-4 as Both Target and Metabolic Enzyme
A fascinating mechanistic discovery in the history of LAY151 is that the therapeutic target enzyme itself—DPP-4—actively participates in the drug's degradation[3]. Vildagliptin binds covalently to DPP-4 via its cyanopyrrolidine moiety, which prolongs the inhibitor-enzyme interaction[4].
Experimental Causality in Pathway Discovery: To determine the enzymes responsible for LAY151 formation, researchers utilized human liver and kidney microsomes alongside DPP-4 deficient rat models[3][5]. By using the synthetic substrate H-glycyl-prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC) to measure baseline DPP-4 activity in liver samples, scientists observed a significant positive correlation ( r=0.917 , P<0.01 ) between intrinsic DPP-4 activity and the formation rate of LAY151[3]. Furthermore, the addition of sitagliptin—a non-cyanopyrrolidine DPP-4 inhibitor—competitively inhibited the formation of LAY151 in human liver S9 fractions[3]. This self-validating experimental design conclusively proved that vildagliptin acts not only as an inhibitor but also as a direct substrate for DPP-4.
Fig 1: Metabolic pathway of Vildagliptin to its major inactive metabolite LAY151.
Pharmacokinetics and Renal Implications
Because LAY151 is a highly polar carboxylic acid, it relies heavily on the kidneys for clearance[6]. Understanding the quantitative differences between the parent drug and its metabolite is critical for establishing safe clinical guidelines.
Table 1: Pharmacokinetic Parameters of Vildagliptin and LAY151
| Parameter | Vildagliptin | LAY151 (M20.7) |
|---|---|---|
| Pharmacological Activity | Active DPP-4 Inhibitor | Inactive |
| % of Administered Dose | ~23% (excreted unchanged) | ~57% |
| Primary Elimination Route | Hepatic/Tissue Hydrolysis | Renal Excretion |
| Elimination Half-Life ( t1/2 ) | ~2 to 3 hours | ~4 to 6 hours | | CYP450 Involvement | < 1.6% | None |
Data synthesized from Novartis clinical PK studies[1][2].
Clinical Causality in Renal Impairment: In patients with declining renal function, the exposure (Area Under the Curve, AUC) to the active parent drug increases only modestly. However, because LAY151 is exclusively renally cleared, its accumulation is profound[5][6].
Table 2: Impact of Renal Impairment on Systemic Exposure (AUC Fold-Increase)
| Renal Impairment Severity | Vildagliptin AUC Increase | LAY151 AUC Increase |
|---|---|---|
| Mild | 1.4-fold | 1.6-fold |
| Moderate | 1.7-fold | 3.2-fold |
| Severe | 2.0-fold | 7.3-fold |
Data sourced from EMA and NAFDAC SmPC guidelines[5][6].
Due to this 7.3-fold accumulation of LAY151, clinical guidelines mandate a dose reduction (to 50 mg once daily) for patients with moderate-to-severe renal impairment[7]. Notably, while the parent vildagliptin is poorly dialyzable, the LAY151 metabolite can be effectively removed by hemodialysis[2].
Experimental Protocol: Bioanalytical Quantification of LAY151
To accurately map the pharmacokinetics outlined above, researchers rely on High-Throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol details the gold-standard methodology for extracting and quantifying LAY151 from human plasma[8].
Self-Validating System Design: This protocol utilizes Vildagliptin-d7 (a stable isotope-labeled internal standard, SIL-IS). Because MS/MS is highly susceptible to matrix effects (ion suppression or enhancement from plasma lipids), the deuterated SIL-IS co-elutes exactly with the target analytes. Any matrix effect that suppresses the LAY151 signal will equally suppress the Vildagliptin-d7 signal, mathematically cancelling out the error when calculating the peak area ratio.
Step-by-Step LC-MS/MS Sample Preparation Protocol
-
Standard Preparation: Accurately weigh and dissolve Vildagliptin, LAY151, and Vildagliptin-d7 analytical standards in methanol to create 1 mg/mL stock solutions. Dilute the SIL-IS in 50% methanol to a working concentration of 100 ng/mL[8].
-
Sample Aliquoting: Thaw human plasma samples containing K2-EDTA at room temperature. Transfer 100 µL of plasma into a clean microcentrifuge tube[8].
-
Causality: K2-EDTA is chosen as the anticoagulant because it prevents clotting without introducing heavy metal ions (like Lithium or Sodium) that cause severe adduct formation and signal suppression during electrospray ionization (ESI).
-
-
Internal Standard Addition: Add 20 µL of the Vildagliptin-d7 working solution to the plasma[8].
-
Protein Precipitation (PPT): Add 300 µL of LC-MS grade acetonitrile to the mixture[8].
-
Causality: Acetonitrile drastically lowers the dielectric constant of the aqueous plasma. This strips the hydration shell from plasma proteins, causing them to denature and precipitate out of solution, preventing them from clogging the analytical LC column.
-
-
Vortex and Centrifugation: Vortex aggressively for 1 minute. Centrifuge at 13,000 rpm for 10 minutes at 4°C[8].
-
Causality: High-speed, low-temperature centrifugation compacts the denatured proteins into a tight pellet, leaving a clear supernatant containing the small-molecule drug and metabolite.
-
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[8]. Reconstitute the dried extract in the mobile phase prior to LC injection.
-
Causality: Evaporating the high-organic acetonitrile solvent prevents "solvent effects" (peak broadening or splitting) that occur when a highly organic sample is injected into a highly aqueous reversed-phase LC mobile phase.
-
Fig 2: LC-MS/MS bioanalytical workflow for the quantification of LAY151 in plasma.
Conclusion
The discovery and characterization of LAY151 highlight a unique paradigm in drug metabolism where the therapeutic target (DPP-4) also acts as the primary metabolic enzyme. By bypassing the CYP450 system entirely, vildagliptin achieves a highly favorable drug-drug interaction profile. Meanwhile, the predictable renal clearance of the LAY151 metabolite allows for precise, mathematically sound dose adjustments in renally impaired populations, ensuring both the efficacy and safety of the therapeutic regimen.
References
-
Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate / Clinical Pharmacokinetics. URL:[Link]
-
Vildagliptin Galenicum 50 mg tablets (SmPC). Medicines Authority. URL:[Link]
-
Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition. URL:[Link]
-
Vildagliptin 50 mg tablets - Summary of Product Characteristics (SmPC). Electronic Medicines Compendium (emc). URL: [Link]
-
Dipeptidyl peptidase 4 inhibitors in the treatment of type 2 diabetes mellitus. Nature Reviews Endocrinology. URL: [Link]
-
Vildagliptin: Uses & Dosage. MIMS Philippines. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. virtual.fasen.org.ar [virtual.fasen.org.ar]
- 5. medicines.org.uk [medicines.org.uk]
- 6. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 7. mims.com [mims.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
